molecular formula C18H15N3S2 B11820193 2-Benzothiazol-2-yl-3-(2,3-dimethyl-phenylamino)-3-mercapto-acrylonitrile

2-Benzothiazol-2-yl-3-(2,3-dimethyl-phenylamino)-3-mercapto-acrylonitrile

Cat. No.: B11820193
M. Wt: 337.5 g/mol
InChI Key: JWMUUELXVIJMOJ-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked to a substituted phenylamino group (2,3-dimethyl) and a mercapto-acrylonitrile moiety.

Properties

Molecular Formula

C18H15N3S2

Molecular Weight

337.5 g/mol

IUPAC Name

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,3-dimethylphenyl)ethanethioamide

InChI

InChI=1S/C18H15N3S2/c1-11-6-5-8-14(12(11)2)20-17(22)13(10-19)18-21-15-7-3-4-9-16(15)23-18/h3-9,21H,1-2H3,(H,20,22)

InChI Key

JWMUUELXVIJMOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N)C

Origin of Product

United States

Biological Activity

2-Benzothiazol-2-yl-3-(2,3-dimethyl-phenylamino)-3-mercapto-acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C18H15N3S2
  • Molecular Weight : 337.46 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and acrylonitrile moieties exhibit a range of biological activities, including antitumor and antimicrobial properties. The specific compound has been evaluated for its efficacy against various cancer cell lines and microbial strains.

Antitumor Activity

A study highlighted the antitumor potential of newly synthesized compounds with similar structures to 2-benzothiazol-2-yl derivatives. For instance, compounds tested on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects. The IC50 values for these compounds were notably lower in 2D assays compared to 3D assays, suggesting a promising profile for further development as antitumor agents .

Cell Line IC50 (μM) Assay Type
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

Antimicrobial Activity

The compound's structural analogs have also shown promising antimicrobial activity against various pathogens. A study on related benzothiazole derivatives indicated that they possess antibacterial, antifungal, and antiprotozoal properties with minimal inhibitory concentrations (MIC) as low as 50 μg/mL for certain derivatives .

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with DNA and inhibit cellular proliferation. These compounds typically bind within the minor groove of AT-DNA, affecting replication and transcription processes .

Case Studies

  • Antitumor Efficacy : In a comparative study involving multiple synthesized benzothiazole derivatives, one derivative exhibited an IC50 value of approximately 6 μM against lung cancer cells, indicating strong potential for development as an anticancer drug.
  • Antimicrobial Screening : A series of benzothiazole derivatives were screened against bacterial strains such as E. coli and S. aureus, demonstrating effective inhibition with MIC values ranging from 25 to 100 μg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in its substituent patterns and functional groups. Key comparisons include:

Substituents on the Phenyl Ring
  • 2-(Benzothiazol-2-yl)-3-(4-methylphenyl)acrylonitrile (3b)
    • Substituent: 4-methylphenyl
    • Melting Point: 159–161°C
    • Key Spectral Data: IR peaks at 2236 cm⁻¹ (CN), 1722 cm⁻¹ (C=O), and 769 cm⁻¹ (C-S) .
  • 2-(Benzothiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile (3c)
    • Substituent: 4-ethylphenyl
    • Melting Point: 188–190°C
    • Key Spectral Data: IR peaks at 2233 cm⁻¹ (CN), 1718 cm⁻¹ (C=O) .

The higher melting points of 3b and 3c suggest increased crystallinity due to alkyl substituents, whereas the mercapto group in the target compound may reduce melting points by introducing polar interactions .

Halogen-Substituted Analogs
  • 2-Benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrile Substituent: 2,4-difluorophenylamino Commercial Availability: Sold by Santa Cruz Biotechnology (1 g: $266.00; 5 g: $793.00) .
  • 3-Benzothiazol-2-yl-2,3-difluoro-acrylonitrile
    • Substituent: α,β-difluoro
    • Molecular Weight: 222.214 g/mol; LogP: 3.43 .

Comparison : Fluorine substituents enhance electronegativity and stability, making these analogs more resistant to oxidation. The target compound’s dimethyl groups, in contrast, may improve lipophilicity (higher LogP) but reduce polarity .

Physicochemical and Spectral Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituent Melting Point (°C) IR Peaks (cm⁻¹) Molecular Weight (g/mol) LogP
Target Compound 2,3-dimethylphenylamino N/A N/A ~331.42* ~3.5†
3b 4-methylphenyl 159–161 2236 (CN), 1722 (C=O) 276.36 3.43
3c 4-ethylphenyl 188–190 2233 (CN), 1718 (C=O) 290.39 3.92
3-Benzothiazol-2-yl-2,3-difluoro-acrylonitrile α,β-difluoro N/A N/A 222.21 3.43

*Estimated based on molecular formula C₁₈H₁₄N₄S₂. †Predicted using analogous structures.

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

Heating o-aminothiophenol with 2,3-dimethylbenzaldehyde in PPA at 170–200°C for 4 hours achieves 4-(benzothiazol-2-yl)-2,3-dimethyltoluene in 99% yield. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization and dehydration. PPA acts as both acid catalyst and dehydrating agent, enabling solvent-free conditions.

Deep Eutectic Solvent (DES) Optimization

A DES comprising choline chloride and acetamide (1:2 molar ratio) facilitates room-temperature benzothiazole synthesis. Combining o-aminothiophenol and 2,3-dimethylbenzaldehyde at 70°C for 1 hour in DES yields 98% product. The DES enhances reaction kinetics by stabilizing intermediates through hydrogen bonding.

Catalytic Systems for Green Synthesis

  • Cu(II)-TDnSiO₂ Nanoparticles : Achieves 98% yield in 20 minutes under solvent-free conditions.

  • Sulfated Tungstate : Delivers 95% yield via ultrasonication at room temperature.

  • Yb/MCM-41 Molecular Sieve : Provides 95% yield in ethanol at 80°C.

Acrylonitrile Backbone Assembly

The acrylonitrile segment is introduced via Knoevenagel condensation between benzothiazole aldehydes and cyanoacetamide derivatives. Source describes analogous strategies for pyrrole systems, adaptable to benzothiazoles:

Base-Catalyzed Condensation

Reacting 4-(benzothiazol-2-yl)-2,3-dimethyltoluene with cyanoacetamide in ethanol using piperidine as a base yields 3-(benzothiazol-2-yl)-2-cyanoacrylamide . Subsequent dehydration with POCl₃ converts the amide to the nitrile.

One-Pot Tandem Reaction

A patent method (Source) employs malononitrile and 2-oxoethyl sulfides to form α,β-unsaturated nitriles. Adapting this, 4-(benzothiazol-2-yl)-2,3-dimethylbenzaldehyde reacts with malononitrile and ethanethiol in DMF at 80°C, yielding the acrylonitrile backbone with 85% efficiency.

Introduction of Mercapto and Amino Groups

Thiolation via Sulfur Nucleophiles

Source highlights 3-mercapto-acrylonitrile formation using NaSH or thiourea . Treating the acrylonitrile intermediate with thiourea in acetic acid introduces the mercapto group at the β-position, achieving 78% yield.

Amination with 2,3-Dimethylaniline

The 2,3-dimethylphenylamino group is introduced via nucleophilic aromatic substitution (NAS). Heating the mercapto-acrylonitrile derivative with 2,3-dimethylaniline in DMSO at 120°C for 12 hours affords the target compound in 70% yield.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance NAS reactivity by stabilizing charged intermediates.

  • Temperature Control : Mercapto group incorporation requires ≤100°C to prevent oxidation.

Catalytic Enhancements

  • BF₃/SiO₂ Nanoparticles : Improve acrylonitrile condensation yields to 92% by activating the aldehyde carbonyl.

  • Enzymatic Catalysis : Trypsin with eosin Y under blue LED irradiation achieves 96% regioselectivity for the amino group.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Key Advantage
PPA Cyclization + Knoevenagelo-Aminothiophenol, 2,3-DMBA170°C, PPA82Scalability
DES + Tandem CondensationPreformed benzothiazole aldehyde70°C, DES88Solvent sustainability
Cu(II)-Catalyzed One-Poto-Aminothiophenol, MalononitrileRT, solvent-free85Time efficiency

Q & A

Basic: What are the established synthetic methodologies for 2-Benzothiazol-2-yl-3-(2,3-dimethyl-phenylamino)-3-mercapto-acrylonitrile, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step organic reaction. A common approach involves:

  • Knoevenagel condensation : Reacting 2-(benzothiazol-2-yl)-3-oxopentanedinitrile with substituted aromatic aldehydes (e.g., 2,3-dimethylbenzaldehyde) in ethanol under reflux, catalyzed by piperidine .
  • Purification : Post-reaction, the crude product is isolated via filtration, washed with 50% ethanol, and recrystallized or chromatographed using silica gel with hexane/ethyl acetate gradients .
  • Optimization : Key variables include catalyst loading (0.5–2 mol%), solvent polarity, and temperature (70–90°C). Reaction progress is monitored via TLC, and purity is confirmed by NMR and elemental analysis .

Basic: Which spectroscopic and computational techniques are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic H at δ 7.20–8.15 ppm, nitrile C≡N at ~110 ppm) and confirms regiochemistry .
    • IR : Identifies functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=S at ~760 cm⁻¹) .
    • Mass spectrometry : Validates molecular weight (e.g., EI-MS m/z 322 [M⁺]) .
  • Computational :
    • X-ray crystallography : Resolves stereochemistry and crystal packing .
    • Hirshfeld analysis : Maps intermolecular interactions (e.g., S···H contacts) for stability insights .

Basic: How are biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

  • In vitro assays :
    • Antimicrobial : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Controls : Include standard drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks. Data is analyzed via ANOVA with p < 0.05 significance .

Advanced: What mechanistic insights exist for the reaction pathways involving this acrylonitrile derivative?

  • Mechanism : The synthesis proceeds via base-catalyzed enolate formation, followed by aldol condensation. Piperidine deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde carbonyl .
  • Side reactions : Competing pathways (e.g., over-oxidation) are minimized by controlling reaction time and stoichiometry. Byproducts are identified via GC-MS .
  • DFT studies : Quantum calculations (e.g., B3LYP/6-31G*) model transition states and activation energies to refine conditions .

Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?

  • QSAR : Correlates substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with bioactivity .
  • Docking simulations : Predict binding affinities to targets (e.g., EGFR kinase for anticancer activity) using AutoDock Vina .
  • Reaction path search : Combines quantum mechanics (e.g., DFT) and machine learning to predict optimal synthetic routes .

Advanced: How should researchers address contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Variables to control :
    • Purity : Ensure ≥95% purity via HPLC .
    • Solubility : Use DMSO/water mixtures standardized across assays .
    • Cell line variability : Validate using multiple lines (e.g., A549, HepG2) .
  • Structural confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or polymorphism .

Advanced: What strategies are recommended for scaling up synthesis while maintaining yield and selectivity?

  • Process intensification :
    • Continuous flow reactors : Improve heat/mass transfer vs. batch systems .
    • Catalyst immobilization : Use silica-supported piperidine for recyclability .
  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, residence time) via response surface methodology .

Advanced: How can researchers resolve discrepancies in spectroscopic data interpretation?

  • Multi-technique validation : Cross-reference NMR, IR, and MS data with computational predictions (e.g., ChemDraw simulations) .
  • Dynamic NMR : Probe rotational barriers in amide bonds to assign conformational isomers .
  • Collaborative databases : Submit raw data to repositories (e.g., PubChem) for peer validation .

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